

In-Depth Technical Guide: Binding Affinity of Oteseconazole (VT-1161) to Fungal CYP51

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CYP51-IN-4

Cat. No.: B1497940

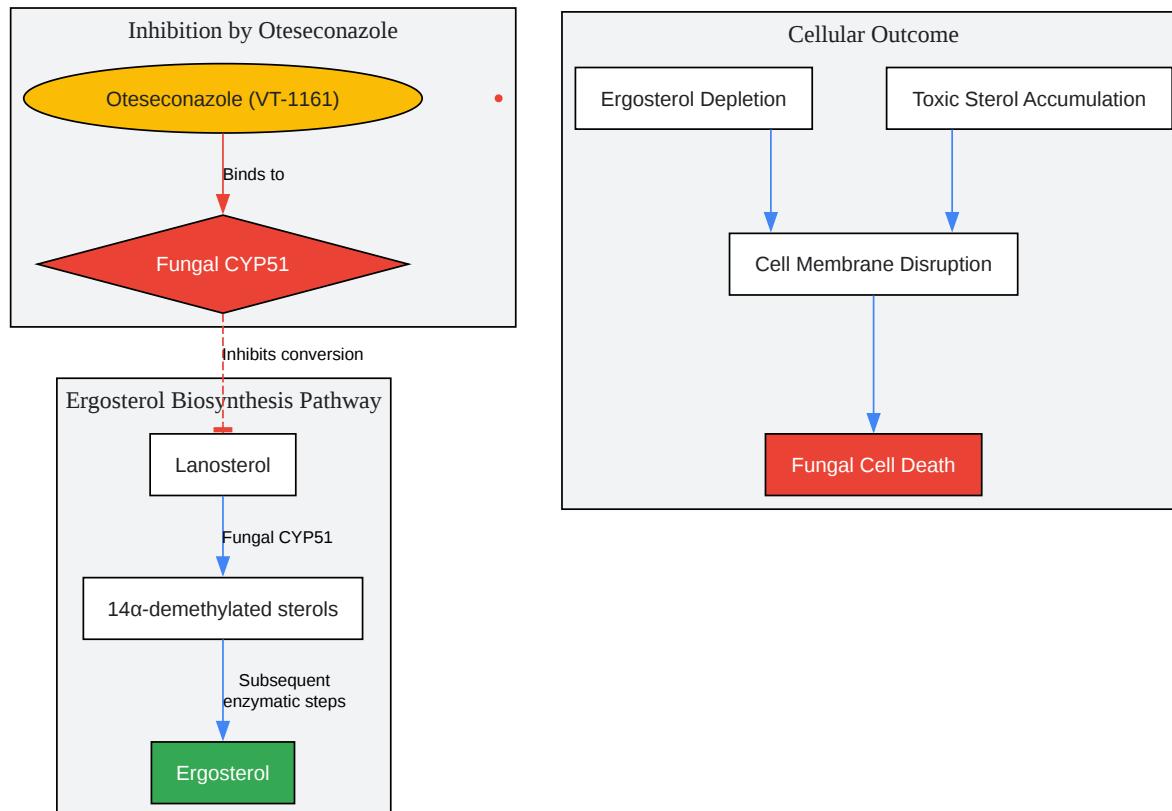
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Oteseconazole (formerly VT-1161), a highly selective inhibitor, to its target enzyme, fungal cytochrome P450 51 (CYP51), also known as sterol 14 α -demethylase. Oteseconazole represents a significant advancement in antifungal therapy due to its potent activity against a broad range of fungal pathogens and its remarkable selectivity for the fungal enzyme over its human homolog.

Quantitative Binding Affinity Data

Oteseconazole exhibits a high binding affinity for fungal CYP51, which is a key enzyme in the ergosterol biosynthesis pathway, essential for fungal cell membrane integrity.^{[1][2][3][4]} The binding is characterized by a strong interaction, leading to potent inhibition of the enzyme's function. The quantitative data for the binding affinity of Oteseconazole to *Candida albicans* CYP51 are summarized in the table below.


Compound	Fungal Species	Enzyme	Binding Parameter	Value	Reference
Oteseconazole (VT-1161)	<i>Candida albicans</i>	CYP51 (Erg11)	Dissociation Constant (Kd)	≤ 39 nM	[5] [6] [7]

This strong binding affinity is comparable to that of other established azole antifungal agents.^[5]
^[6] A key differentiator for Oteseconazole is its exceptional selectivity; it does not bind to the human CYP51 enzyme at concentrations up to 86 μ M, demonstrating a selectivity of over 2,000-fold for the fungal target.^[5]^[6]^[7]

Mechanism of Action and Inhibition

Oteseconazole functions as a potent, non-competitive inhibitor of fungal CYP51.^[1] The mechanism involves the direct coordination of the nitrogen atom in the tetrazole ring of Oteseconazole with the heme iron atom at the active site of the CYP51 enzyme.^[1]^[8] This interaction produces a characteristic Type II binding spectrum and effectively blocks the enzyme's catalytic activity.^[5]^[6]

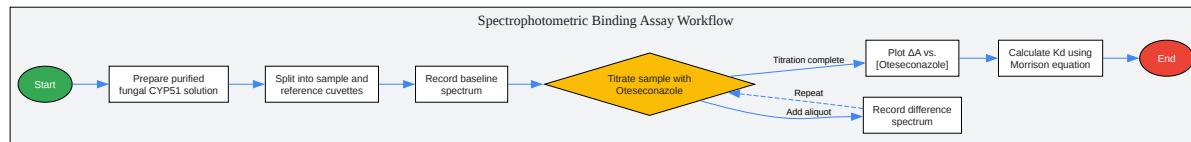
By inhibiting CYP51, Oteseconazole prevents the 14α -demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.^[2]^[4] The depletion of ergosterol and the concurrent accumulation of toxic 14α -methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.^[1]^[2]^[4]

[Click to download full resolution via product page](#)

Mechanism of Fungal CYP51 Inhibition by Oteseconazole.

Experimental Protocols

The binding affinity and inhibitory potency of Oteseconazole against fungal CYP51 have been determined using established biochemical and spectrophotometric methods.


Expression and Purification of Recombinant Fungal CYP51

- Host System: The gene encoding for fungal CYP51 (e.g., from *Candida albicans*) is typically cloned into an expression vector and transformed into *Escherichia coli*.
- Expression: Protein expression is induced, and the cells are harvested.
- Purification: The recombinant CYP51 protein is purified to homogeneity using affinity chromatography, such as Ni^{2+} -NTA agarose chromatography.[\[6\]](#)

Spectrophotometric Binding Assay (Type II Spectra)

This assay is used to determine the dissociation constant (K_d) of the inhibitor for the CYP51 enzyme.

- Principle: Azole inhibitors, including Oteseconazole, bind to the heme iron of CYP51, causing a characteristic spectral shift known as a Type II difference spectrum.[\[6\]](#) This shift can be monitored using a dual-beam spectrophotometer.
- Procedure:
 - A solution of purified fungal CYP51 (typically around 5 μM) is prepared in a suitable buffer. [\[6\]](#)
 - The solution is divided equally between two matched cuvettes to establish a baseline.
 - Small aliquots of a concentrated stock solution of Oteseconazole are incrementally added to the sample cuvette.
 - After each addition, the difference spectrum is recorded (typically between 350 and 500 nm).
 - The change in absorbance (ΔA) between the peak (around 430 nm) and the trough (around 410 nm) is plotted against the inhibitor concentration.[\[6\]](#)
- Data Analysis: The resulting saturation curve is fitted to the Morrison equation for tight-binding inhibitors to calculate the dissociation constant (K_d).

[Click to download full resolution via product page](#)

Workflow for Determining Binding Affinity via Spectrophotometry.

CYP51 Reconstitution Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50% (IC50).

- Principle: The catalytic activity of CYP51 is reconstituted in vitro by providing its substrate (lanosterol) and a redox partner (NADPH-cytochrome P450 reductase). The conversion of lanosterol to its demethylated product is then measured in the presence of varying concentrations of the inhibitor.
- Procedure:
 - A reaction mixture is prepared containing purified fungal CYP51, NADPH-cytochrome P450 reductase, and the substrate lanosterol in a suitable buffer.^[9]
 - Varying concentrations of Oteseconazole are added to the reaction mixtures.
 - The reactions are initiated and incubated at a controlled temperature (e.g., 37°C) for a specific time.
 - The reaction products are extracted and analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

- Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data are plotted to determine the IC₅₀ value. For tight-binding inhibitors like Oteseconazole, the IC₅₀ value is often close to half the enzyme concentration used in the assay.^[9]

In summary, Oteseconazole is a highly potent and selective inhibitor of fungal CYP51, with a strong binding affinity in the nanomolar range. Its mechanism of action, involving the disruption of the ergosterol biosynthesis pathway, is well-characterized. The experimental protocols outlined provide robust methods for assessing the binding and inhibitory characteristics of Oteseconazole and other potential antifungal candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. Oteseconazole - Wikipedia [en.wikipedia.org]
- 3. [drugs.com](https://www.drugs.com) [drugs.com]
- 4. [go.drugbank.com](https://www.go.drugbank.com) [go.drugbank.com]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of *Candida albicans* CYP51 but Fails To Bind the Human Enzyme - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)]
- 7. The clinical candidate VT-1161 is a highly potent inhibitor of *Candida albicans* CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 9. Small-Molecule Inhibitors Targeting Sterol 14 α -Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against *Candida albicans* - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)]
- To cite this document: BenchChem. [In-Depth Technical Guide: Binding Affinity of Oteseconazole (VT-1161) to Fungal CYP51]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1497940#what-is-the-binding-affinity-of-cyp51-in-4-to-fungal-cyp51>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com